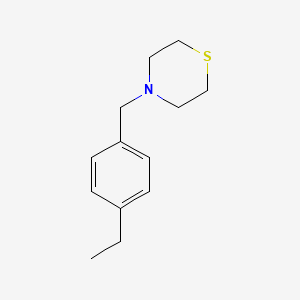

4-(4-ethylbenzyl)thiomorpholine

Description

4-(4-Ethylbenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and one nitrogen atom, substituted at the nitrogen with a 4-ethylbenzyl group. Thiomorpholine derivatives are pharmacologically significant due to the sulfur atom, which enhances lipophilicity compared to morpholine analogues (where sulfur is replaced by oxygen) . This increased lipophilicity improves membrane permeability and metabolic stability, as sulfur can act as a "soft spot" for oxidative metabolism .

Properties

IUPAC Name |

4-[(4-ethylphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLGVEZYXHYPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Core

- Sulfur vs. Oxygen : The substitution of oxygen with sulfur in the thiomorpholine ring increases bond lengths (C–S: ~1.81 Å vs. C–O: ~1.43 Å) and reduces bond angles (C–S–C: ~99° vs. C–O–C: ~111°), leading to distinct conformational preferences. For example, 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation with the nitrophenyl group in a quasi-axial position, whereas its morpholine counterpart places the substituent equatorially due to weaker steric and electronic effects .

- Crystal Packing : Thiomorpholine derivatives often form centrosymmetric dimers via C–H···O interactions and π-stacking (e.g., face-to-face aromatic stacking at 3.29 Å separation in 4-(4-nitrophenyl)thiomorpholine) . Morpholine analogues, such as 4-(4-nitrobenzyl)morpholine, exhibit different packing motifs, such as C(4) ribbon structures, due to the absence of sulfur-driven intermolecular interactions .

Substituent Effects

- 4-Ethylbenzyl Group : The ethylbenzyl substituent in 4-(4-ethylbenzyl)thiomorpholine introduces steric bulk and lipophilicity (predicted logP ~3.5–4.0), which may enhance blood-brain barrier penetration compared to polar nitro-substituted analogs (e.g., 4-(4-nitrophenyl)thiomorpholine, logP ~2.0) .

- Nitro vs. Ethylbenzyl : Nitro groups (e.g., in 4-(4-nitrophenyl)thiomorpholine) increase polarity and hydrogen-bonding capacity, favoring solid-state dimerization via C–H···O bonds. In contrast, the ethylbenzyl group likely promotes hydrophobic interactions and reduces crystal symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.